molecular formula C15H14N4 B14481443 p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile CAS No. 65542-21-4

p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile

Cat. No.: B14481443
CAS No.: 65542-21-4
M. Wt: 250.30 g/mol
InChI Key: HGLKQTLPFOLZJL-UHFFFAOYSA-N
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Description

p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile is an organic compound with the molecular formula C15H14N4 It is a derivative of benzonitrile, featuring a triazeno group substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile typically involves the reaction of benzonitrile with appropriate triazeno precursors under controlled conditions. One common method includes the reaction of benzonitrile with 3-benzyl-3-methyl-1-triazeno compounds in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the triazeno group into different functional groups.

    Substitution: The compound can participate in substitution reactions, where the triazeno group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile involves its interaction with specific molecular targets and pathways. The triazeno group can undergo various transformations, influencing the compound’s reactivity and interactions. These interactions can affect biological pathways, leading to potential therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

  • p-(3-Butyl-3-methyl-1-triazeno)benzonitrile
  • p-(3-Phenyl-3-methyl-1-triazeno)benzonitrile

Uniqueness

p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The benzyl group can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

65542-21-4

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

4-[[benzyl(methyl)amino]diazenyl]benzonitrile

InChI

InChI=1S/C15H14N4/c1-19(12-14-5-3-2-4-6-14)18-17-15-9-7-13(11-16)8-10-15/h2-10H,12H2,1H3

InChI Key

HGLKQTLPFOLZJL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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